Cantharidic acid
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Overview
Description
Cantharidic acid is a monoterpenoid compound with an epoxy-bridged bicyclic dicarboxylic acid structure. It is known for its role as a selective inhibitor of protein phosphatase 2 and protein phosphatase 1 . This compound is the hydrolysis product of cantharidin, a natural toxin found in blister beetles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cantharidic acid can be synthesized through the hydrolysis of cantharidin. The process involves the reaction of cantharidin with water under acidic or basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cantharidin from blister beetles, followed by its hydrolysis. The extraction process includes drying and grinding the beetles, followed by solvent extraction to isolate cantharidin. The isolated cantharidin is then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Cantharidic acid undergoes various chemical reactions, including:
Hydrolysis: this compound is formed through the hydrolysis of cantharidin.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation and Reduction:
Major Products:
Scientific Research Applications
Cantharidic acid has a wide range of scientific research applications, including:
Mechanism of Action
Cantharidic acid exerts its effects by selectively inhibiting protein phosphatase 2 and protein phosphatase 1 . This inhibition leads to the upregulation of pathways such as ERK1/2, p38, and JNK1/2, which are involved in cell cycle regulation and apoptosis . The compound induces apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the sub-G1 phase .
Comparison with Similar Compounds
Cantharidin: The parent compound of cantharidic acid, known for its natural occurrence in blister beetles and its toxic properties.
Norcantharidin: A demethylated derivative of cantharidin with potential anticancer activities.
Okadaic Acid: Another inhibitor of protein phosphatases, known for its role in impairing anhydrobiotic survival.
Uniqueness: this compound is unique due to its selective inhibition of protein phosphatase 2 and protein phosphatase 1, which distinguishes it from other similar compounds. Its ability to induce apoptosis and regulate cell cycle pathways makes it a valuable compound in scientific research .
Properties
IUPAC Name |
2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTNUQBORQILRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28874-45-5 |
Source
|
Record name | Cantharidic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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